molecular formula C8H18Cl2N2 B8190078 trans-Decahydro-[1,5]naphthyridine dihydrochloride

trans-Decahydro-[1,5]naphthyridine dihydrochloride

Cat. No.: B8190078
M. Wt: 213.15 g/mol
InChI Key: XKNUUQYMUWFBKV-QFHMQQKOSA-N
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Description

trans-Decahydro-[1,5]naphthyridine dihydrochloride (CAS 32694-65-8) is a saturated bicyclic organic compound of significant interest in chemical and pharmaceutical research. The compound features a fully hydrogenated naphthyridine core in a trans configuration, which provides a rigid, three-dimensional scaffold that is valuable in medicinal chemistry for constructing complex molecular architectures . The decahydro-1,5-naphthyridine structure can be prepared by the reduction of 1,5-naphthyridine using methods such as sodium and ethanol or catalytic hydrogenation with platinum oxide, which yields a separable mixture of the trans and cis isomers . This fully reduced form, and its naphthyridine precursors, are recognized for their wide range of potential applications, including serving as key intermediates in the synthesis of compounds with biological activities such as antibacterial, antiviral, and antiproliferative properties . Furthermore, the 1,5-naphthyridine scaffold finds use beyond medicine, in areas such as materials science, acting as a ligand in analytical chemistry or in the development of organic light-emitting diodes (OLEDs) and sensors . This product is intended for research and development purposes only and must be handled by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-3-7-8(9-5-1)4-2-6-10-7;;/h7-10H,1-6H2;2*1H/t7-,8+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNUUQYMUWFBKV-QFHMQQKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCCN2)NC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](CCCN2)NC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-Decahydro-[1,5]naphthyridine dihydrochloride involves multiple steps, including the hydrogenation of naphthyridine derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to ensure complete hydrogenation .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: : trans-Decahydro-[1,5]naphthyridine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically conducted under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthyridine oxides, while reduction reactions can produce various hydrogenated derivatives .

Scientific Research Applications

Chemical Applications

1.1 Synthesis of Complex Molecules
trans-Decahydro-[1,5]naphthyridine dihydrochloride serves as a critical building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, such as oxidation, reduction, and substitution reactions. The compound's structure allows for the formation of diverse derivatives that are essential in synthetic pathways.

1.2 Reactivity and Mechanisms
The compound undergoes multiple types of reactions facilitated by various reagents under controlled conditions. For example:

  • Oxidation Reactions : Can yield naphthyridine oxides.
  • Reduction Reactions : Produce hydrogenated derivatives.
  • Substitution Reactions : Involve halogenating agents like chlorine or bromine.

Biological Research Applications

2.1 Interaction Studies
In biological research, this compound is employed to study interactions between small molecules and biological macromolecules. It acts as a model compound for investigating the behavior of similar structures within biological systems.

2.2 Therapeutic Potential
The compound is under investigation for its potential therapeutic properties. Preliminary studies suggest that it may influence various biological pathways, making it a candidate for drug development aimed at treating diseases such as cancer and neurological disorders .

Medicinal Chemistry

3.1 Anticancer Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer properties. Studies have shown that this compound can be modified to enhance its efficacy against cancer cells .

3.2 Other Biological Activities
The broader class of naphthyridines has demonstrated a wide range of biological activities including:

  • Antimicrobial
  • Antiviral
  • Anti-inflammatory
  • Analgesic effects .

Industrial Applications

4.1 Specialty Chemicals Production
In industrial settings, this compound is used as a precursor for synthesizing specialty chemicals and materials. Its stability and solubility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of trans-Decahydro-[1,5]naphthyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Parameter This compound cis-Decahydro-1,7-naphthyridine Dihydrochloride
CAS Number 32694-65-8 1404365-05-4
Molecular Formula C₈H₁₇ClN₂ C₈H₁₇ClN₂
Molecular Weight 176.69 g/mol 176.69 g/mol
Nitrogen Positions 1,5 1,7
Stereochemistry Trans configuration Cis configuration
Key Structural Features Rigid trans-fused bicyclic system Less symmetric cis-fused bicyclic system
Supplier Availability Listed in specialized chemical databases Available via suppliers like ChemBK

Key Differences and Implications

The cis isomer (1,7-naphthyridine) adopts a non-planar conformation, which may increase its solubility in polar solvents due to reduced symmetry and altered dipole moments .

Nitrogen Positioning :

  • The 1,5-nitrogen arrangement in the trans compound creates distinct electronic environments compared to the 1,7 configuration. This difference could influence hydrogen-bonding capabilities, acid-base behavior, or interactions with biological targets (e.g., enzymes or receptors).

Physicochemical Properties :

  • While both compounds share identical molecular weights and formulae, their stereochemistry and nitrogen positioning likely lead to divergent melting points, boiling points, and crystal packing efficiencies. For instance, trans isomers often exhibit higher melting points due to tighter crystalline packing.

Applications :

  • The trans isomer’s rigidity may make it preferable in catalysis or drug design where spatial precision is critical.
  • The cis isomer’s conformational flexibility could be advantageous in solubility-driven applications, such as liquid-phase synthesis.

Biological Activity

Introduction

trans-Decahydro-[1,5]naphthyridine dihydrochloride is a heterocyclic compound that belongs to the class of naphthyridines, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its unique structural configuration, which enhances its interaction with biological targets. The compound undergoes various chemical reactions, such as oxidation and reduction, making it a versatile building block in organic synthesis and medicinal chemistry.

Table 1: Chemical Reactions of this compound

Reaction TypeDescription
OxidationCan yield naphthyridine oxides
ReductionProduces hydrogenated derivatives
SubstitutionInvolves electrophilic and nucleophilic substitutions

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of naphthyridine derivatives. For instance, compounds derived from the 1,5-naphthyridine structure have shown significant cytotoxic effects against various cancer cell lines. In particular, derivatives exhibit IC50 values in the nanomolar range against specific targets such as the transforming growth factor-beta type I receptor (ALK5), indicating potent inhibitory activity .

Antimicrobial Properties

Naphthyridines have also been investigated for their antimicrobial activities. Research indicates that certain 1,5-naphthyridine derivatives possess antibacterial and antifungal properties. These compounds demonstrate effectiveness against Gram-positive bacteria and fungi, suggesting potential applications in treating infectious diseases .

Neuroprotective Effects

Neuroprotective properties have been observed in some naphthyridine derivatives. Studies suggest that these compounds can modulate neuroinflammatory pathways and provide protection against oxidative stress in neuronal cells. This activity is particularly relevant for conditions such as neurodegenerative diseases .

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. This interaction may lead to apoptosis in cancer cells or inhibition of inflammatory mediators .

  • Binding to ALK5 : Inhibition of autophosphorylation.
  • Modulation of inflammatory pathways : Reduction in TNF-α and IL-1β levels.
  • Induction of apoptosis : Activation of caspases leading to programmed cell death.

Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound demonstrated significant cytotoxicity against human leukemia cell lines. The compound induced cell cycle arrest and apoptosis at specific concentrations (IC50 values ranging from 4 to 6 μM), showcasing its potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, this compound showed promising results against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MIC) that indicate its effectiveness comparable to established antibiotics .

Q & A

Basic: What are the recommended methods for synthesizing trans-decahydro-[1,5]naphthyridine dihydrochloride, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves catalytic hydrogenation of [1,5]naphthyridine derivatives under controlled pressure and temperature. Key steps include:

  • Reduction : Use of palladium or platinum catalysts in a hydrogen atmosphere to saturate the naphthyridine ring system.
  • Salt Formation : Reaction with hydrochloric acid to form the dihydrochloride salt, ensuring stoichiometric equivalence to avoid excess acid residues.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) to achieve >98% purity .
    Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity and catalyst loading to minimize byproducts like cis-isomers or partially reduced intermediates .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in D2 _2O or DMSO-d6 _6 to confirm the trans-configuration and absence of cis-isomers. Key signals include downfield-shifted protons adjacent to nitrogen atoms .
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with chlorine atoms .
  • X-ray Crystallography : For definitive structural confirmation, grow single crystals in aqueous HCl/ethanol mixtures and analyze lattice packing to validate stereochemistry .

Advanced: How can researchers resolve contradictions in reported pharmacological data for trans-decahydro-[1,5]naphthyridine derivatives?

Methodological Answer:
Contradictions often arise from variations in experimental conditions or biological models. To address this:

  • Standardize Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and buffer systems (pH 7.4, 37°C).
  • Control for Isomer Purity : Ensure >99% trans-isomer content via chiral HPLC, as cis-contaminants may exhibit antagonistic effects .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or dose-response inconsistencies. Cross-reference with computational models (molecular docking) to validate binding affinities .

Advanced: What factorial design approaches are suitable for studying structure-activity relationships (SAR) in trans-decahydro-[1,5]naphthyridine analogs?

Methodological Answer:

  • 2k^k Factorial Design : Vary parameters like substituent position (R1 _1, R2 _2), ring saturation, and counterion type (e.g., HCl vs. HBr). Measure outcomes (e.g., IC50_{50}, solubility) to identify dominant factors .
  • Response Surface Methodology (RSM) : Optimize synthetic yield and bioactivity by modeling interactions between catalyst concentration and reaction time .
  • Theoretical Frameworks : Link SAR to quantum mechanical calculations (DFT) to predict electron density effects on receptor binding .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .
  • Storage : Store in airtight containers at 2–8°C, away from light and moisture. Label with hazard codes (e.g., [HNOC] for unclassified but reactive substances) .
  • Spill Management : Neutralize acid residues with sodium bicarbonate and adsorb solids using vermiculite. Dispose via licensed hazardous waste contractors .

Advanced: How can researchers integrate trans-decahydro-[1,5]naphthyridine derivatives into interdisciplinary studies (e.g., materials science or chemical biology)?

Methodological Answer:

  • Materials Science : Functionalize the naphthyridine core with electron-withdrawing groups (e.g., -NO2_2) to enhance conductivity for organic semiconductor applications. Characterize via cyclic voltammetry and UV-vis spectroscopy .
  • Chemical Biology : Conjugate with fluorescent tags (e.g., FITC) for live-cell imaging. Validate target engagement using fluorescence polarization assays and CRISPR-engineered knockout models .
  • Theoretical Links : Apply ligand-based drug design (LBDD) principles to explore scaffold versatility in fragment-based drug discovery .

Advanced: What strategies mitigate degradation of this compound during long-term storage?

Methodological Answer:

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Identify major degradants (e.g., oxidation products) .
  • Formulation Adjustments : Lyophilize with cryoprotectants (trehalose) or store as a tert-butanol solvate to reduce hydrolysis .
  • Container Selection : Use amber glass vials with PTFE-lined caps to minimize light exposure and moisture ingress .

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